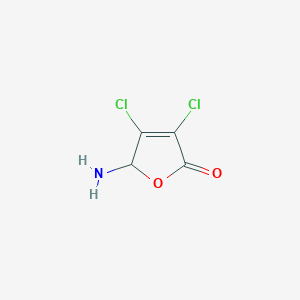

5-Amino-3,4-dichlorofuran-2(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

60696-35-7 |

|---|---|

Molecular Formula |

C4H3Cl2NO2 |

Molecular Weight |

167.97 g/mol |

IUPAC Name |

2-amino-3,4-dichloro-2H-furan-5-one |

InChI |

InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(8)9-3(1)7/h3H,7H2 |

InChI Key |

BNALRIIAIHMLME-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3,4 Dichlorofuran 2 5h One and Analogues

Establishment of Foundational Synthetic Routes to Dichlorofuran-2(5H)-one Precursors

The synthesis of the target amino-substituted furanone relies on the initial construction of a properly functionalized 3,4-dichlorofuran-2(5H)-one precursor. These foundational routes often commence from readily available starting materials and involve key transformations to establish the core heterocyclic structure with the desired halogenation pattern.

Carbohydrates represent a renewable and stereochemically rich source of starting materials for the synthesis of complex molecules. The furanose form of sugars, a five-membered ring containing an oxygen atom, provides a natural template for the construction of the furan-2(5H)-one ring. masterorganicchemistry.com The linear form of sugars such as glucose can exist in equilibrium with cyclic hemiacetal forms, including the five-membered furanose ring. masterorganicchemistry.com This inherent cyclic structure can be chemically modified to yield furanone derivatives. The transformation typically involves a series of oxidation and elimination reactions to convert the sugar's hydroxyl groups and pyranose or furanose structure into the lactone and double bond characteristic of the furan-2(5H)-one core.

The formation of the furanone ring from acyclic or cyclic precursors often necessitates key oxidation steps. For instance, the oxidation of a furan (B31954) ring can lead to the formation of a furanone. In some enzymatic and chemical systems, the opening of an epoxide ring adjacent to a carbonyl group can proceed oxidatively, leading to the formation of vicinal diols which can be further transformed. nih.gov The specific reagents and conditions for these oxidation reactions are critical in determining the final product and yield.

The introduction of chlorine atoms at the C3 and C4 positions of the furanone ring is a crucial step in the synthesis of the desired precursor. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a key intermediate that already possesses the required dichlorinated core. nih.govresearchgate.net The synthesis of mucochloric acid itself can be achieved through the chlorination and oxidation of furfural (B47365), which is derived from pentosan-containing biomass. This process provides a direct route to the 3,4-dichlorofuran-2(5H)-one skeleton.

Strategies for C5-Functionalization and Amination

With the 3,4-dichlorofuran-2(5H)-one precursor in hand, the subsequent focus shifts to the introduction of the amino group at the C5 position. This is typically achieved through nucleophilic substitution reactions, where a suitable nitrogen-containing nucleophile displaces a leaving group at the C5 position.

The C5 position of 3,4-dichlorofuran-2(5H)-one derivatives is susceptible to nucleophilic attack. nih.govresearchgate.net This reactivity is often enhanced by converting the hydroxyl group at C5 into a better leaving group. For instance, treatment of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with an activating agent can facilitate its displacement. nih.govresearchgate.net

A common strategy involves the esterification of the C5-hydroxyl group. For example, reacting mucochloric acid with methyl chloroformate in the presence of a base like diisopropylethylamine (Hünig's base) yields the corresponding methoxycarbonyl-protected intermediate. nih.govresearchgate.net This methoxycarbonyloxy group is a labile leaving group that readily undergoes substitution by various nucleophiles. nih.govresearchgate.net

The general mechanism of nucleophilic substitution involves the approach of the nucleophile to the electrophilic carbon atom, leading to the departure of the leaving group. masterorganicchemistry.com In the context of the furanone ring, the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms can influence the reactivity of the C5 position.

The direct introduction of an amino group at the C5 position can be accomplished by reacting a C5-activated precursor with ammonia (B1221849) or primary or secondary amines. vulcanchem.com For instance, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone reacts with secondary amines in toluene (B28343) at room temperature to afford the corresponding 5-amino derivatives in good yields. nih.gov Similarly, amino alcohols can be used as nucleophiles to introduce hydroxyalkylamino substituents at the C5 position. nih.govresearchgate.net

The reaction of 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone with an amino alcohol in an anhydrous solvent like dichloromethane (B109758) leads to the formation of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones. researchgate.net This transformation proceeds via a nucleophilic substitution mechanism where the amino group of the amino alcohol attacks the C5 carbon, displacing the methoxycarbonyloxy group.

The following table summarizes the synthesis of various 5-amino-3,4-dichlorofuran-2(5H)-one analogues through nucleophilic substitution at the C5 position.

| C5-Substituent | Starting Material | Reagent | Solvent | Yield (%) | Reference |

| N-morpholino | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Morpholine | Toluene | 61-79 | nih.gov |

| N-piperidino | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Piperidine | Toluene | 61-79 | nih.gov |

| N-(2-hydroxyethyl)amino | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | 2-Aminoethanol | Dichloromethane | - | researchgate.net |

| N-(3-hydroxypropyl)amino | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | 3-Amino-1-propanol | Dichloromethane | - | researchgate.net |

| N-(4-hydroxybutyl)amino | 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | 4-Amino-1-butanol | Dichloromethane | - | researchgate.net |

This table is based on data presented in the text. The specific yields for the reactions with amino alcohols were not explicitly stated in the provided snippets but the reactions were reported to be successful.

Control of Stereochemistry at the C5 Chiral Center

The stereoselective synthesis of 5-amino-2(5H)-furanone derivatives is crucial for controlling the biological activity of the final products. The introduction of a chiral auxiliary at the C5 position is a common strategy to achieve stereocontrol. For instance, optically active 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones can be synthesized and subsequently reacted with nucleophiles to generate chiral derivatives. researchgate.net

A notable method for achieving high diastereoselectivity is through the use of ketoreductase (KRED) catalysis. nih.gov This biocatalytic approach has been successfully employed in the synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol, demonstrating its potential for creating specific stereoisomers. nih.gov The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with amino acids can also proceed with stereoselectivity, influenced by the steric hindrance of the substrates. researchgate.net For example, reactions involving 5-menthoxy-3,4-dihalo-2(5H)-furanones, which have greater steric bulk, can lead to different stereochemical outcomes compared to the less hindered 5-methoxy derivatives. researchgate.net

The following table summarizes various synthetic approaches for controlling stereochemistry at the C5 position:

Table 1: Synthetic Approaches for Stereocontrol at C5| Starting Material | Reagent/Catalyst | Product | Key Feature |

|---|---|---|---|

| 5-(l)-menthyloxy-2(5H)-furanone | Aromatic thiols | Optically active 4-arylthio-5-(l)-menthyloxy-2(5H)-furanones | Use of chiral auxiliary |

| 2,2,4,4-tetramethylcyclobutane-1,3-dione | Ketoreductase (KRED) | trans-tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate | High diastereoselectivity |

Advanced Derivatization and Scaffold Modification

The inherent reactivity of the 3,4-dihalo-2(5H)-furanone core allows for extensive derivatization and the construction of more complex molecular architectures. mdpi.com

The two chlorine atoms at the C3 and C4 positions of the furanone ring exhibit different reactivities, enabling selective substitution. nih.gov Nucleophilic substitution reactions are common, where a nucleophile attacks the electron-deficient carbon atom of the C-X bond, leading to the displacement of the halogen. savemyexams.comlibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

In many cases, nucleophilic attack occurs preferentially at the C4 position. For example, the reaction of 5-alkoxy-3,4-dichlorofuran-2(5H)-ones with 2-sulfanylethanol in the presence of triethylamine (B128534) results in the selective replacement of the chlorine at C4. researchgate.net Similarly, sodium benzenesulfinates react with 5-alkoxy-3,4-dihalo-2(5H)-furanones under phase-transfer catalysis conditions to yield 4-sulfonylated derivatives. nih.gov However, under certain conditions, substitution at both C3 and C4 can be achieved. For instance, mucochloric acid reacts with phenylboronic acid under phase-transfer catalysis to introduce phenyl groups at both the C3 and C4 positions. nih.gov

The 2(5H)-furanone ring can serve as a scaffold for the synthesis of various fused heterocyclic systems. Reaction with bifunctional nucleophiles often leads to ring transformation. For example, the reaction of mucochloric acid or its 5-aryl derivatives with hydrazine (B178648) or its derivatives can yield 4,5-dihalogeno-3(2H)-pyridazinones. mdpi.com Furthermore, treatment of 3,4,5-trichloro-2(5H)-furanone with pyrocatechol (B87986) or 2-aminophenol (B121084) in the presence of potassium carbonate leads to the formation of tricyclic derivatives in high yields. mdpi.com The synthesis of new chiral 2(5H)-furanone derivatives containing a bis-1,2,3-triazole moiety has also been achieved through a multi-step sequence starting from (5S)-5-alkoxy-3,4-dihalo-2(5H)-furanones. lookchem.com

Sulfur-containing furanone derivatives can be synthesized through various methods. The reaction of 5,5'-(ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one) with dithiols like 2,2'-oxydiethanethiol or 1,2-phenylenedimethanethiol in the presence of triethylamine yields large, sulfur-containing macrocycles. chimicatechnoacta.ru Another approach involves the reaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions to produce novel thioethers. researchgate.net These thioethers can be further oxidized to the corresponding sulfoxides and sulfones using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netresearchgate.net

The following table details reactions for synthesizing sulfur-containing furanones:

Table 2: Synthesis of Sulfur-Containing Furanone Derivatives| Furanone Reactant | Sulfur-Containing Reagent | Product |

|---|---|---|

| 5,5'-(ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one) | 2,2'-oxydiethanethiol | 28-membered oxathiamacrocycle |

| 5-(l)-menthyloxy-2(5H)-furanone | Aromatic thiols | 4-Arylthio-5-(l)-menthyloxy-2(5H)-furanone |

Sustainable and Green Chemistry Approaches in Furanone Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of furanone derivatives, aiming to reduce the use of hazardous reagents and catalysts.

Catalyst-free approaches for furanone synthesis are highly desirable. A metal-free cross-coupling of α-aryldiazo ketones and α-diazo esters has been developed to produce 3(2H)-furanone derivatives. chemistryviews.org This reaction proceeds through a proposed mechanism involving a Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by the second diazo species. chemistryviews.org Another example is the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which provides 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org Furthermore, the cycloisomerization of allenic hydroxyketones to 3(2H)-furanones can be achieved in water without the need for any metal catalysts. organic-chemistry.org The use of microwave irradiation and ultrasound has also been explored as an eco-friendly energy source to promote the synthesis of heterocyclic compounds, including pyrazole (B372694) and triazole derivatives, which can be related to furanone chemistry. nih.gov A series of amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been successfully synthesized via a metal-free C–N coupling reaction. rsc.org

Biomass Conversion to Furanone Derivatives

The conversion of lignocellulosic biomass, a renewable and abundant resource, into valuable chemical entities such as furanone derivatives is a cornerstone of modern green chemistry. This process typically involves the initial breakdown of biomass into simpler platform molecules, which are then chemically transformed into the desired furanone structures.

Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin. Hemicellulose, being the least thermo-chemically stable component, is a significant source of C5 sugars like xylose. rsc.orgnsf.gov Through acid-catalyzed dehydration, xylose is efficiently converted into furfural, a key platform chemical. rsc.org The production of furfural from biomass can be optimized using innovative solvent systems. For instance, deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have demonstrated high efficacy, achieving furfural yields of up to 85.4%. rsc.org Similarly, biphasic systems utilizing ionic liquids or DESs with solvents like methyl isobutyl ketone (MIBK) can enhance furfural yields from lignocellulosic sources to over 70%. nsf.gov

Once furfural is obtained, it can be further converted into furanone derivatives through catalytic oxidation. One notable transformation is the synthesis of 2-furanone. This can be achieved through the catalytic hydrogenation of 2-furanone to produce γ-butyrolactone (GBL), a valuable biofuel and solvent. researchgate.net The initial oxidation of furfural to 2-furanone sets the stage for this subsequent value-added conversion. researchgate.net

Table 1: Examples of Biomass Conversion to Furan Derivatives

| Feedstock/Precursor | Catalyst/System | Product | Yield | Reference |

|---|---|---|---|---|

| Hemicellulose (Xylose) | Choline chloride:p-TSA (DES) | Furfural | 85.4% | rsc.org |

| Lignocellulosic Biomass | AlCl₃-catalyzed DESs/MIBK | Furfural | 70.3% | nsf.gov |

| Xylose-derived Furfural | Catalytic Oxidation | 2-Furanone | - | researchgate.net |

Photochemical and Electrocatalytic Pathways for Furanone Ring Systems

In the quest for more sustainable and efficient chemical syntheses, photochemical and electrocatalytic methods have emerged as powerful tools. These techniques often allow for reactions to occur under mild conditions without the need for harsh reagents.

Photochemical Synthesis:

Photochemical reactions utilize light energy to drive chemical transformations. The photooxygenation of furans is a well-established method for the synthesis of various furanone derivatives. researchgate.net This process typically involves the reaction of a furan compound with singlet oxygen, which is generated in situ using a photosensitizer like methylene (B1212753) blue or Rose Bengal. researchgate.netresearchgate.net The initial product is an unstable endoperoxide, which can then be rearranged to form different furanone isomers. researchgate.net

For example, the photooxygenation of (β-keto)-2-substituted furans in methanol, sensitized by methylene blue, leads to the formation of functionalized 3(2H)-furanones in good to excellent yields (57–83%) after a reductive workup. researchgate.netnih.gov This method has been applied as a key step in the synthesis of natural products like merrekentrone C. nih.gov Furthermore, flow-photochemistry has been employed for the efficient conversion of 4-hydroxycyclobutenones into 5H-furanones, challenging previous understandings of the reaction's selectivity. researchgate.net The versatility of furan photooxygenation is also highlighted by its compatibility with substrates bearing unprotected amine groups, enabling the rapid synthesis of various alkaloid structures. nih.gov

Electrocatalytic Synthesis:

Electrocatalysis offers another green alternative for the synthesis of furanones, using electrical energy to drive oxidation reactions. A significant application is the electrocatalytic oxidation of biomass-derived furfural. tandfonline.com Research has demonstrated the successful transformation of furfural into the key bioactive intermediate 5-hydroxy-2(5H)-furanone (HFO). tandfonline.com

This process uses water as the oxygen source and employs metal chalcogenides as electrocatalysts. tandfonline.com Among the tested catalysts, copper sulfide (B99878) (CuS) nanosheets have shown superior performance, achieving a high selectivity for HFO (83.6%) with a furfural conversion of 70.2%. tandfonline.com The mechanism involves a series of steps including C-C bond cleavage, ring opening, oxidation, and subsequent intramolecular isomerization. tandfonline.com Platinum has also been investigated as a catalyst for furfural electro-oxidation, yielding products such as 5-hydroxy-furan-2(5H)-one and maleic acid, with product selectivity being dependent on the applied potential. acs.org

Table 2: Examples of Photochemical and Electrocatalytic Synthesis of Furanones

| Precursor | Method | Catalyst/Sensitizer | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| (β-Keto)-2-substituted furans | Photooxygenation | Methylene Blue | Functionalized 3(2H)-furanones | 57–83% Yield | researchgate.netnih.gov |

| Furfural | Electrocatalytic Oxidation | CuS nanosheets | 5-Hydroxy-2(5H)-furanone (HFO) | 83.6% Selectivity | tandfonline.com |

| Furfural | Electrocatalytic Oxidation | Platinum (Pt) | 5-Hydroxy-furan-2(5H)-one, Maleic acid | Potential-dependent | acs.org |

| 4-Hydroxycyclobutenones | Flow-Photochemistry | - | 5H-Furanones | Efficient | researchgate.net |

Mechanistic Investigations of Biological Interactions of Halogenated Furanones, Including 5 Amino 3,4 Dichlorofuran 2 5h One Analogues

Elucidation of Quorum Sensing Inhibition Mechanisms

Halogenated furanones, a class of compounds that includes analogues of 5-Amino-3,4-dichlorofuran-2(5H)-one, have been the subject of extensive research due to their ability to interfere with bacterial communication, a process known as quorum sensing (QS). This interference disrupts the coordinated behavior of bacteria, including the formation of biofilms and the expression of virulence factors, making these compounds promising candidates for the development of novel antimicrobial strategies.

Interference with N-Acylhomoserine Lactone (AHL) Signaling Pathways in Gram-Negative and Gram-Positive Bacteria

Halogenated furanones have demonstrated the ability to disrupt N-acylhomoserine lactone (AHL) signaling pathways, which are crucial for quorum sensing in many Gram-negative bacteria. researchgate.netnih.govku.dknih.govnih.gov These furanone compounds are structurally similar to AHLs, the signaling molecules used by these bacteria. nih.govoup.comresearchgate.net This structural mimicry allows them to interfere with AHL-mediated gene expression. researchgate.netnih.govku.dkoup.comresearchgate.net

In Gram-negative bacteria like Pseudomonas aeruginosa, AHL signaling pathways such as the las and rhl systems regulate the production of virulence factors and are essential for biofilm formation. nih.gov Halogenated furanones can inhibit these processes by disrupting the AHL signaling cascade. nih.govnih.govku.dk The inhibitory effects of these compounds can sometimes be overcome by increasing the concentration of AHLs, suggesting a competitive interaction.

While AHL signaling is most characteristic of Gram-negative bacteria, the influence of halogenated furanones extends to Gram-positive bacteria as well. researchgate.netmdpi.com In Bacillus subtilis, a model Gram-positive organism, certain halogenated furanones have been shown to inhibit biofilm formation. researchgate.net This suggests that these compounds can affect the regulatory pathways leading to biofilm formation in a broader range of bacteria. researchgate.net The signaling molecules in Gram-positive bacteria are typically small peptides, which interact with two-component histidine kinase signaling systems. mdpi.com Halogenated furanones may interfere with these systems, although the exact mechanisms are still under investigation.

The table below summarizes the effects of various furanone derivatives on AHL signaling and related processes in different bacterial species.

| Compound/Analog | Bacterial Species | Effect on AHL Signaling/Biofilm Formation | Reference |

| Halogenated furanones | Vibrio fischeri | Inhibit AHL-dependent gene expression | researchgate.netnih.govku.dk |

| Halogenated furanones | Pseudomonas aeruginosa | Inhibit QS-associated virulence and biofilm formation | nih.govnih.gov |

| Halogenated furanones | Erwinia carotovora | Inhibit AHL-mediated gene expression | oup.com |

| Chloro- and bromo-containing 2(5H)-furanones | Bacillus subtilis | Inhibit growth and biofilm formation | researchgate.net |

| N-acyl-3-amino-5H-furanone derivatives | LuxR-dependent bacteria | Inhibit quorum sensing | nih.gov |

Molecular Recognition and Binding with LuxR-Type Receptors (e.g., LasR, RhlR)

The primary mechanism by which halogenated furanones disrupt quorum sensing is through their interaction with LuxR-type receptors. researchgate.netnih.govku.dk These proteins are transcriptional regulators that, upon binding to their cognate AHL signal, activate the expression of target genes. Halogenated furanones, due to their structural similarity to AHLs, can compete for the same binding site on these receptors. oup.comresearchgate.net

Studies have shown that halogenated furanones can displace AHLs from LuxR proteins. oup.comresearchgate.net This competitive binding prevents the activation of the receptor and subsequent gene expression. researchgate.netnih.govku.dk Molecular docking and dynamics simulations have provided insights into the binding of these furanones to receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.govnih.govnih.gov These studies suggest that halogenated furanones can occupy the active-site cavities of these receptors. nih.gov The presence of halogens on the furanone structure appears to enhance their binding affinity to these receptors. nih.gov

Interestingly, the interaction is not a simple competitive inhibition. Research indicates that the binding of halogenated furanones to LuxR-type proteins can lead to the destabilization and accelerated degradation of the receptor. researchgate.netnih.govku.dk This reduces the cellular concentration of the LuxR protein, further diminishing the bacterium's ability to respond to QS signals. researchgate.netnih.govku.dk The half-life of the LuxR protein in the presence of halogenated furanones can be reduced by up to 100-fold. researchgate.netku.dk

The table below details the binding affinities and interactions of various furanones with LuxR-type receptors.

| Furanone Derivative | Receptor | Binding Affinity/Interaction | Key Findings | Reference |

| Halogenated furanone | LuxR (Vibrio fischeri) | Displaces AHL, accelerates LuxR turnover | Reduces the half-life of the LuxR protein significantly. | researchgate.netnih.govku.dk |

| Furanone C-30 | LasR, RhlR (P. aeruginosa) | Binds to the ligand-binding site | Inhibits both LasR and RhlR independently. | nih.gov |

| Marine-derived furanones | LasR, RhlR, PqsR (P. aeruginosa) | Preferential binding to LasR > RhlR > PqsR | Halogenation improves binding affinity. | nih.gov |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | LuxR (Vibrio harveyi) | Prevents binding of LuxR to promoter sequences | Disrupts QS-regulated gene expression. | nih.gov |

Covalent Modification of Key Bacterial Regulatory Proteins (e.g., LuxS)

While the primary mechanism of action for many halogenated furanones is the competitive inhibition and destabilization of LuxR-type receptors, some studies suggest another mode of interference: the covalent modification of key bacterial regulatory proteins. One such target is the LuxS enzyme. ucc.ie

Modulation of Bacterial Virulence Factor Expression and Biofilm Formation Processes

A direct consequence of the interference with quorum sensing signaling is the modulation of bacterial virulence factor expression and biofilm formation. nih.govpreprints.orgnih.gov Many pathogenic bacteria rely on quorum sensing to coordinate the production of toxins, proteases, and other virulence factors that are crucial for causing disease. nih.govnih.gov By inhibiting QS, halogenated furanones can significantly reduce the expression of these harmful factors. nih.govku.dk

For instance, in Pseudomonas aeruginosa, halogenated furanones have been shown to decrease the production of pyocyanin (B1662382), a virulence factor that contributes to the pathogenicity of this organism. nih.gov They also inhibit swarming motility, another QS-regulated behavior that is important for bacterial colonization. nih.gov

The table below illustrates the impact of halogenated furanones on virulence factor production and biofilm formation in different bacterial strains.

| Furanone Derivative | Bacterial Strain | Effect on Virulence/Biofilm | Specific Findings | Reference |

| GBr furanone | P. aeruginosa PA14 | Reduced pyocyanin production, biofilm formation, and swarming motility | More effective than C-30 in some aspects. | nih.gov |

| Bromo-furan-2(5H)-one derivatives (A1-A3) | P. aeruginosa PA14 and PA64 | Inhibited biofilm formation and rhamnolipid production | Efficiently inhibited quorum sensing systems. | preprints.org |

| Chloro- and bromo-containing 2(5H)-furanones | B. subtilis 168 | Inhibited biofilm formation | Repressed the eps operon and yqxM gene. | researchgate.net |

| Synthetic halogenated furanone | P. aeruginosa | Repressed PlasB-gfp reporter fusion, reduced virulence factor production | Affected biofilm architecture and enhanced detachment. | ku.dk |

Analysis of Enzyme Inhibition and Cellular Pathway Modulation

Beyond their well-documented effects on quorum sensing, halogenated furanones and their analogues have been investigated for their ability to inhibit various enzymes and modulate key cellular pathways, indicating a broader spectrum of biological activity.

Inhibition of Kinases, Cyclooxygenase (COX-1), Topoisomerase I, and p53 Activity

Research has explored the inhibitory potential of furanone derivatives against several critical enzymes. One notable example is the inhibition of cyclooxygenase (COX) enzymes. A tetrasubstituted furanone, DFU, has been identified as a highly selective inhibitor of COX-2 over COX-1. nih.gov This selectivity is significant as COX-2 is involved in inflammation and pain, while COX-1 plays a role in protecting the stomach lining. DFU demonstrated time-dependent inhibition of COX-2, consistent with reversible competitive inhibition at the enzyme's active site. nih.gov In contrast, its inhibition of COX-1 was very weak and rapidly reversible. nih.gov

The broader class of halogenated furanones has also been implicated in the inhibition of other key cellular targets. While specific data on the direct inhibition of kinases, topoisomerase I, and p53 activity by this compound itself is limited in the provided search results, the general reactivity of halogenated furanones suggests potential interactions with these and other cellular proteins. The electrophilic nature of the furanone ring makes it susceptible to nucleophilic attack from amino acid residues within proteins, which could lead to enzyme inhibition or modulation of protein function.

The table below summarizes the known enzyme inhibitory activities of furanone derivatives.

| Furanone Derivative | Target Enzyme | Inhibitory Activity | Key Findings | Reference |

| DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) | COX-2 | Highly selective inhibitor (IC50 = 41 nM) | Time-dependent, reversible competitive inhibition. | nih.gov |

| DFU | COX-1 | Very weak inhibitor (IC50 > 50 µM) | Rapidly reversible, competitive inhibition. | nih.gov |

Interaction with Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase, Monoamine Oxidase)

Halogenated furanones have been investigated for their interactions with various metabolic enzymes, which play critical roles in physiological and pathological processes. The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.com While direct studies on this compound are limited, research on related furanone and heterocyclic structures provides insights into their potential inhibitory activities. For instance, various furan (B31954) derivatives have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov

In the context of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, certain furanone derivatives have demonstrated significant inhibitory activity. A study on 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones revealed that these compounds are irreversible inactivators of monoamine oxidase B (MAO-B). nih.gov Both cis and trans isomers of these compounds were effective, highlighting a new class of MAO inhibitors. nih.gov MAOIs work by preventing the breakdown of neurotransmitters like norepinephrine, serotonin, and dopamine, thereby increasing their levels in the brain, which is beneficial in treating depression and other neurological disorders. mayoclinic.orgdrugbank.com The presence of an amino group in these furanone derivatives appears to be crucial for their interaction with the enzyme.

Table 1: Investigated Metabolic Enzyme Interactions of Furanone Analogues

| Compound Class | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 2,5-disubstituted furan derivatives | α-Glucosidase | Potent inhibition | nih.gov |

Investigation of Effects on Cellular Cycle Progression and Cell Fate

The ability of a compound to interfere with the cell cycle is a hallmark of potential anticancer agents. Research on analogues of this compound has revealed significant effects on cell cycle progression. Specifically, 5-Alkoxy-3,4-dichloro-2(5H)-furanones have been shown to induce cell cycle arrest in the G2 phase in A549 lung cancer cells. mdpi.com This arrest prevents the cells from entering mitosis, ultimately leading to a halt in proliferation. The withdrawal of essential amino acids can also trigger different cell-cycle arrest scenarios, for example, leucine (B10760876) withdrawal leads to quiescence, while lysine (B10760008) withdrawal causes immediate stalling of the cell cycle. nih.gov

These findings suggest that the furanone scaffold, with specific substitutions, can be a valuable pharmacophore for the development of new cytostatic agents. The precise mechanism of G2 arrest by these furanone derivatives is an area of ongoing investigation, but it likely involves the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins.

Induction of Apoptotic Pathways and Cellular Mechanistic Responses

Beyond halting the cell cycle, inducing apoptosis (programmed cell death) is a primary goal for many cancer therapies. Halogenated furanones have demonstrated the ability to trigger apoptotic pathways in cancer cells. For example, 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX), a compound structurally related to the core molecule of interest, induces apoptosis in promyelocytic leukemic HL-60 cells. nih.gov This was confirmed by the characteristic DNA laddering pattern observed in agarose (B213101) gel electrophoresis of DNA from treated cells. nih.gov

Further mechanistic studies on silyl (B83357) ether derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (a mucobromic acid derivative) in HCT-116 colon cancer cells revealed that these compounds induce apoptosis through the downregulation of survivin, an inhibitor of apoptosis protein (IAP), and the subsequent activation of caspase-3. mdpi.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. The induction of apoptosis was further confirmed by an increase in the population of annexin-V positive cells. mdpi.com These findings underscore the potential of halogenated furanones to selectively eliminate cancer cells by activating their intrinsic death programs.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. For halogenated furanones, SAR studies have elucidated the roles of different structural features in their biological effects.

Impact of Halogen Substitution Patterns (e.g., Chlorine at C3, C4) on Biological Activity

The nature and position of halogen atoms on the furanone ring are critical determinants of biological activity. In many cases, the presence of halogens, particularly chlorine or bromine at the C3 and C4 positions, is essential for the observed cytotoxic and antimicrobial effects. mdpi.com These electronegative atoms can influence the electrophilicity of the furanone ring, making it more susceptible to nucleophilic attack by biological macromolecules, such as enzymes and receptors. The dihalo-substitution pattern is a common feature in many bioactive furanones. mdpi.com

Significance of the C5-Substituent (e.g., Amino, Hydroxyl, Alkoxy) on Molecular Recognition and Potency

The substituent at the C5 position of the furanone ring plays a pivotal role in modulating the compound's biological activity and selectivity.

Amino Group: The presence of an amino group, as in this compound, can be crucial for specific molecular interactions. For instance, in the case of MAO inhibitors, the aminomethyl group of 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-ones is likely involved in the binding and inactivation of the enzyme. nih.gov

Hydroxyl Group: A hydroxyl group at C5, as seen in mucochloric and mucobromic acids, contributes to the high reactivity of these molecules. mdpi.com This group can participate in hydrogen bonding and can be a site for further derivatization to create ethers and esters with modified properties. mdpi.com

Alkoxy Group: The introduction of an alkoxy group at C5 has been shown to yield compounds with high selectivity toward certain cancer cell lines. mdpi.com For example, 5-Alkoxy-3,4-dichloro-2(5H)-furanones displayed selective cytotoxicity against A549 lung cancer cells. mdpi.com

Silyl Ethers: The conversion of the C5-hydroxyl group to a silyl ether has been demonstrated to enhance antiproliferative activity and induce apoptosis in colon cancer cells. mdpi.com

Table 2: Influence of C5-Substituent on Biological Activity of Furanones

| C5-Substituent | Resulting Biological Activity | Reference |

|---|---|---|

| Aminomethyl | MAO-B Inactivation | nih.gov |

| Hydroxyl | High chemical reactivity | mdpi.com |

| Alkoxy | Selective anticancer activity | mdpi.com |

Role of Exocyclic Double Bonds and Ring Saturation in Furanone Bioactivity

The degree of saturation and the presence of exocyclic double bonds in the furanone ring system can significantly influence its biological profile. While the core structure of this compound contains an endocyclic double bond, studies on related compounds highlight the importance of this feature. Endocyclic double bonds are generally more stable than exocyclic ones due to their involvement in resonance within the ring system. researchgate.net The reactivity of the furanone scaffold is often linked to the conjugated system formed by the endocyclic double bond and the carbonyl group. In contrast, furanones lacking exocyclic double bonds have been studied for their reactions with nucleophiles, which can lead to different biological activities. researchgate.net The saturation of the furanone ring, leading to dihydrofuranones, can alter the geometry and electronic properties of the molecule, thereby affecting its interaction with biological targets, as seen in the case of the 5-(aminomethyl)-3-aryldihydrofuran-2(3H)-one MAO inhibitors. nih.gov

Diastereoselective and Enantioselective Effects of Chiral Furanone Analogues

The introduction of chirality into furanone structures can lead to significant differences in their biological activity. The specific three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can greatly influence how it interacts with biological targets, which are themselves chiral. This section explores the diastereoselective and enantioselective effects observed in chiral furanone analogues, drawing on research that investigates how the spatial orientation of substituents impacts their antimicrobial properties.

Research into chiral 2(5H)-furanone sulfones has provided valuable insights into the stereoselective effects on their biological activity. In a notable study, a series of optically active sulfur-containing 2(5H)-furanone derivatives were synthesized to evaluate their antimicrobial efficacy. mdpi.comnih.gov These compounds were prepared by incorporating naturally occurring chiral molecules, such as l-menthol (B7771125) and l-borneol, into the furanone scaffold. mdpi.com

The synthesis of these chiral furanone analogues begins with the acid-catalyzed reaction of mucochloric or mucobromic acids with a chiral alcohol like l-menthol or l-borneol. This step establishes the chiral center at the C5 position of the furanone ring. Subsequent reactions, such as the introduction of an arylthio group and its oxidation to a sulfone, yield a library of optically active furanone derivatives. mdpi.comnih.gov

The antimicrobial properties of these chiral compounds were then tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that the biological activity of these furanone analogues is indeed influenced by their stereochemistry. For instance, a leading compound from one study, which incorporates an l-borneol moiety, displayed significant activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 8 μg/mL. mdpi.comnih.gov This highlights the importance of the specific chiral scaffold in determining the antimicrobial potency.

A previously reported chiral sulfone, F105, which is based on 2(5H)-furanone and l-menthol, also exhibited notable antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible S. aureus. nih.govnih.gov The MIC and Minimum Bactericidal Concentration (MBC) values for F105 were determined to be 10 and 40 μg/mL, respectively, indicating its biocidal properties. nih.govnih.gov The compound was also found to enhance the efficacy of certain aminoglycoside antibiotics. nih.gov

The table below presents the in vitro antimicrobial activity of a selection of synthesized chiral 2(5H)-furanone sulfone derivatives, showcasing the variations in activity based on their specific chemical structures.

| Compound | Terpene Moiety | Aryl Group on Sulfonyl | Halogen at C3 | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. subtilis |

|---|---|---|---|---|---|

| 19 (F105) | l-menthyloxy | 4-methylphenyl | Cl | 10 | 16 |

| 20 | l-menthyloxy | phenyl | Cl | 16 | 32 |

| 21 | l-menthyloxy | 4-chlorophenyl | Cl | 16 | 32 |

| 25 | l-bornyloxy | phenyl | Cl | 16 | 16 |

| 26 | l-bornyloxy | 4-methylphenyl | Cl | 8 | 8 |

| 27 | l-bornyloxy | 4-chlorophenyl | Cl | 16 | 16 |

The data clearly indicates that subtle changes in the chiral auxiliary (l-menthyloxy vs. l-bornyloxy) and the substituent on the arylsulfonyl group lead to variations in antimicrobial activity. The diastereomers presented in the table, having different chiral terpene moieties, exhibit different levels of potency. For example, compound 26 , with an l-borneol group and a 4-methylphenyl sulfonyl substituent, was the most active against the tested Gram-positive strains. mdpi.comnih.govnih.gov

These findings underscore the critical role of stereochemistry in the biological interactions of furanone analogues. The specific three-dimensional arrangement of the molecule, dictated by the chiral terpene, likely influences its binding affinity to the molecular target within the bacterial cell, leading to the observed differences in antimicrobial efficacy.

Applications As Chemical Building Blocks and in Advanced Materials Science

A Versatile Synthetic Intermediate

5-Amino-3,4-dichlorofuran-2(5H)-one's reactivity makes it a valuable starting material for creating a wide array of more complex molecules.

Precursor to Novel Heterocyclic Compounds and Complex Molecular Architectures

The chemical structure of this compound, featuring both amine and lactone functionalities along with reactive chlorine substituents, allows it to be a precursor for a variety of heterocyclic compounds. The synthesis of novel tricyclic 2(5H)-furanone heterocycles can be achieved from 3,4,5-trichloro-2(5H)-furanone, a related compound, by reacting it with compounds like pyrocatechol (B87986) and 2-aminophenol (B121084). researchgate.net In the reaction with 2-aminophenol, a 1,4-oxazine derivative is the sole isolated product. researchgate.net This transformation highlights the potential of the furanone core to undergo cyclization reactions to form more complex, multi-ring systems.

Furthermore, derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones can react with amino acids through a metal-free C-N coupling reaction to produce amino acid derivatives. rsc.org These derivatives are being investigated for their potential as linkers to connect the 2(5H)-furanone unit with other biologically active molecules that contain hydroxyl or amino groups. rsc.org The introduction of amino acids generally does not impart toxicity, which is a favorable characteristic for designing new bioactive compounds. rsc.org

The versatility of the furanone scaffold is also demonstrated in its use for synthesizing compounds with potential anticancer activity. For instance, 5-arylidene-2(5H)-furanone derivatives bearing various substituents have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. researchgate.net Notably, the presence of halogen atoms or a nitro group on the aromatic ring was found to enhance the cytotoxic effects. researchgate.net

Incorporation into Chiral Synthesis Pathways

The synthesis of enantiomerically pure non-proteinogenic α-amino acids is a significant area of research due to their importance in biology and chemistry. open.ac.uk One approach involves the stereoselective conjugate radical addition of N-(2-iodoethyl)- and N-(3-iodopropyl)-pyrimidines and purines to an optically active oxazolidinone acceptor. open.ac.uk This method has been used to create amino acids with nucleic acid bases in their side chains, achieving enantiomeric excesses between 85% and 89%. open.ac.uk

Another strategy for chiral synthesis involves the use of (5S)-5-alkoxy-3,4-dihalo-5H-furan-2-ones. These compounds can undergo tandem reactions with amino acids. researchgate.net For example, the novel chiral 5-(l-menthyloxy)-3,4-dibromo-2(5H)-furanone has been prepared in an enantiomerically pure form. Its reaction through a Michael addition-elimination pathway yields new chiral compounds in good yield and with high diastereoselectivity (de >98%). researchgate.net Similarly, reacting 5-alkoxy-3,4-dihalo-5H-furan-2-one with α,ω-diamines can produce a range of new chiral compounds whose structures and absolute configurations have been confirmed through various analytical techniques. researchgate.net

Development of Advanced Materials with Furanone Derivatives

The unique properties of furanone derivatives have led to their incorporation into a variety of advanced materials.

Design of Antimicrobial and Antifouling Coatings and Surfaces

Furanone derivatives have shown significant promise in preventing the formation of biofilms, which are communities of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. mdpi.comnih.gov These compounds are naturally produced by the red alga Delisea pulchra to prevent biofouling. mdpi.com Synthetic furanones have been developed that inhibit biofilm formation by various pathogens, including Staphylococcus aureus and Candida albicans. mdpi.com

For instance, the 2(5H)-furanone derivative F131, which contains an l-borneol fragment, has demonstrated the ability to inhibit the formation of both single-species and mixed biofilms of S. aureus and C. albicans. mdpi.com While its individual activity may be slightly lower than conventional antimicrobials, F131 can significantly enhance the effectiveness of agents like fluconazole (B54011) and gentamicin (B1671437) against these mixed biofilms. mdpi.com Some furanone derivatives also exhibit direct bactericidal activity against Gram-positive bacteria. nih.gov

Furanone derivatives have been incorporated into various materials to create antimicrobial and antifouling surfaces. They have been covalently immobilized onto polymers like poly(styrene-co-maleic anhydride) (SMA) and then electrospun to create nonwoven nanofibrous mats. researchgate.net These mats have demonstrated the ability to inhibit the attachment of several bacterial strains commonly found in water. researchgate.net Another approach involves loading furanones into metal-organic frameworks (MOFs), such as zeolitic imidazolate framework-8 (ZIF-8), which are then incorporated into hydrogel coatings. researchgate.net These coatings have shown enhanced antibacterial properties. researchgate.net

Below is a table summarizing the antimicrobial activity of a specific furanone derivative:

| Furanone Derivative | Target Organism(s) | Activity | Minimum Biofilm Prevention Concentration (MBPC) | Source |

| F131 | S. aureus and C. albicans | Inhibits monospecies and mixed biofilm formation | 8–16 μg/mL | mdpi.com |

Exploration in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Organic light-emitting diodes (OLEDs) are a display and lighting technology based on organic semiconductor materials. uni-koeln.de These materials can be either small molecules or polymers. researchgate.net The development of new materials for OLEDs is an active area of research, with a focus on improving efficiency, color purity, and stability. researchgate.netnih.gov

While direct research on "this compound" in OLEDs is not extensively documented in the provided results, the broader class of heterocyclic and aromatic compounds, including furan (B31954) derivatives, plays a crucial role in the design of materials for OLEDs. nih.govjmchemsci.com For instance, aromatic imide derivatives are used to enhance the performance of OLEDs, although many are limited to longer wavelength emissions. nih.gov Researchers are designing novel polycyclic fused amide units as electron acceptors to achieve blue emissions. nih.gov

Fluorene derivatives are another class of molecules used in solution-processed blue OLEDs. nih.gov For example, a specific fluorene-based small molecule has been synthesized that exhibits good solubility in common organic solvents and has been used to create a blue OLED with a maximum luminous efficiency of approximately 3 cd/A. nih.gov The general principle involves creating organic layers sandwiched between electrodes; when a voltage is applied, light is emitted from the organic material. youtube.com

Integration into Polymeric Systems and Composite Materials

Furanone derivatives can be integrated into polymeric systems to create materials with enhanced properties, particularly antimicrobial and antifouling capabilities. One method is the covalent immobilization of furanone derivatives onto a polymer backbone. For example, furanone derivatives have been successfully attached to poly(styrene-co-maleic anhydride) (SMA). researchgate.net This modified polymer can then be fabricated into various forms, such as nanofibrous mats, which exhibit antimicrobial properties. researchgate.net

Another approach involves creating composite materials. Furanone-loaded zeolitic imidazolate framework-8 (ZIF-8) has been incorporated into mussel-inspired hydrogels to create antifouling coatings. researchgate.net This demonstrates the potential of combining the properties of furanones with other advanced materials to develop functional composites.

Research on this compound in Agricultural Chemistry Remains Undisclosed

Extensive research into the applications of the chemical compound this compound in agricultural chemistry, specifically as a scaffold for insecticides, fungicides, and in the development of pheromone-based insect attractants and pest control agents, has yielded no publicly available scientific literature or data.

Despite targeted searches for its role as a foundational chemical structure (scaffold) in the creation of new insecticides and fungicides, no research findings, patents, or scholarly articles could be identified that detail such applications. Similarly, investigations into its potential use in the synthesis of pheromone-based attractants for pest management or as a component in other pest control formulations have not produced any relevant information.

The absence of accessible data suggests that research into the agricultural applications of this compound, if any exists, is not within the public domain. Consequently, a detailed article on its contributions to agricultural chemistry research as outlined cannot be generated at this time.

Environmental Fate and Ecological Interplay of Halogenated Furanones

Environmental Degradation Pathways of Furanone Structures

The stability and degradation of halogenated furanones are influenced by chemical, physical, and biological factors. The specific halogen atoms (chlorine, bromine) and other functional groups on the furanone ring dictate its reactivity and susceptibility to degradation.

Hydrolytic stability, the rate at which a compound reacts with water, is a critical factor in its environmental persistence. Studies on 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen formed during water chlorination, show that its stability is highly dependent on pH and temperature. researchgate.net At 23°C, MX is most stable in acidic conditions (pH 2) and degrades more rapidly in neutral or alkaline water. researchgate.net One of its degradation products has been identified as the open-ring E-isomer, 2-chloro-3-(dichloromethyl)-4-oxo-2-butenoic acid. researchgate.net

The stability of MX in aqueous solutions at 23°C varies significantly with pH, as detailed in the table below.

Table 1: pH-Dependent Stability of MX in Aqueous Solution

| pH | Half-life (days) | Relative Stability |

|---|---|---|

| 2 | > 14 (approx.) | Most Stable |

| 4 | > 14 (approx.) | Stable |

| 6 | < 7 (approx.) | Unstable |

Data sourced from research on the stability of MX in aqueous solutions. researchgate.net

Photolysis, or degradation by light, is another key environmental pathway. Furanones contain chemical structures known as chromophores, which can absorb light, potentially leading to their breakdown. nih.gov The combination of sunlight and chlorine, used in some water treatment processes, generates highly reactive species like hydroxyl radicals (HO•) and chlorine radicals (Cl•) that can degrade organic compounds. nih.govnih.gov While direct photolysis rates for many specific halogenated furanones are not extensively documented, the conditions in sunlit surface waters are conducive to such degradation pathways. nih.gov

Biological processes are crucial in the breakdown of organic compounds in the environment. While detailed microbial degradation pathways for many halogenated furanones in soil and water are not fully elucidated, evidence suggests their susceptibility to biotic transformation. For instance, the use of biologically active granular carbon filters in water treatment has been shown to minimize the formation of MX and its analogues, partly due to degradation by biological filtration. researchgate.net

Furthermore, metabolic studies on the furanone MX in mammals show it can be transformed into various metabolites, such as 1-hydroxy-1,2,2-ethanetricarboxylic acid, indicating that biological systems possess pathways to break down the furanone structure. nih.gov Although this occurs within an organism, it demonstrates that enzymatic processes can effectively degrade these compounds.

Ecological Interactions and Distribution in Aquatic and Terrestrial Ecosystems

Halogenated furanones are found in diverse ecosystems, primarily as a result of two distinct origins: as disinfection by-products (DBPs) in treated water and as naturally produced metabolites from marine organisms.

As DBPs, chlorinated and brominated furanones like MX have been detected in drinking water systems across the United States and other countries. researchgate.netnih.gov Their concentration can vary seasonally and is influenced by water treatment processes, with levels of MX recorded as high as 310 ng/L in finished U.S. drinking water. researchgate.netnih.gov The presence of these compounds is often correlated with other DBPs like trihalomethanes, suggesting a common formation mechanism from the reaction of chlorine with natural organic matter in the source water. researchgate.net

A significant ecological interaction of naturally occurring halogenated furanones is their ability to interfere with bacterial communication, a process known as quorum sensing (QS). ca.gov Marine algae, such as the red alga Delisea pulchra, produce brominated furanones to prevent the formation of bacterial biofilms on their surfaces. nih.govca.gov These furanones are structurally similar to the signaling molecules (acyl-homoserine lactones, or AHLs) that bacteria use to coordinate group behaviors. nih.gov The furanones can displace the natural signaling molecules from their bacterial receptor proteins, thereby inhibiting QS-regulated gene expression. nih.gov This disruption can also involve accelerating the degradation of the receptor protein itself. nist.gov

Biosynthetic Pathways of Naturally Occurring Halogenated Furanones in Marine Algae and Microorganisms

The primary natural sources of halogenated furanones are marine algae, particularly the red alga Delisea pulchra. ca.gov This alga is known to produce over thirty different halogenated furanones, which are primarily brominated. ca.gov These compounds are secondary metabolites, meaning they are not essential for the alga's basic growth but serve specialized functions, most notably as a chemical defense against colonization by other marine organisms (biofouling). ca.gov

The furanones are synthesized and stored in specialized gland cells on the alga's surface. nih.gov When bacteria attempt to colonize the alga, these compounds are released, interfering with the bacterial communication necessary to establish a biofilm. ca.gov This natural antifouling mechanism is a powerful example of chemical ecology in the marine environment. The biosynthesis involves the halogenation of fatty acid-derived precursors, although the specific enzymatic pathways are complex and a subject of ongoing research.

Future Research Directions and Emerging Paradigms in Furanone Chemistry and Bioactivity

Discovery and Design of Novel Furanone Derivatives with Tailored Bioactivities

The inherent reactivity of the 2(5H)-furanone skeleton, characterized by a conjugated carbonyl group and labile halogen atoms at the C3 and C4 positions, makes it a versatile platform for chemical synthesis. researchgate.net This structural feature allows for the introduction of various substituents, leading to the creation of novel derivatives with customized biological activities.

A significant area of research involves the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives. nih.gov For instance, novel thioethers have been created by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols. researchgate.net Subsequent oxidation of these thioethers yields the corresponding chiral 2(5H)-furanone sulfones. nih.govresearchgate.net These modifications are crucial as they can enhance or diversify the biological effects of the parent compound. nih.gov

Recent studies have highlighted the potential of these tailored derivatives. For example, a chiral sulfone based on 2(5H)-furanone and l-menthol (B7771125), denoted as F105, has demonstrated antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible S. aureus. nih.gov Another derivative, F131, containing a sulfonyl group and an l-borneol moiety, has also shown significant activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Furthermore, some 3,4-diaryl-2(5H)-furanone derivatives have exhibited potent cytotoxic activities against various cancer cell lines. nih.gov

The exploration of diverse furanone derivatives continues to expand. For example, siamfuranones A–C, three previously unknown furanone derivatives, were isolated from the flowers of Uvaria siamensis. tandfonline.comtandfonline.comresearchgate.net These discoveries broaden the structural diversity of furanone natural products and open new avenues for investigating their biological potential. tandfonline.com

Exploration of Undiscovered Reaction Pathways and Highly Efficient Catalytic Systems

The development of novel and efficient synthetic routes to furanone derivatives is a cornerstone of advancing the field. Researchers are actively exploring new reaction pathways and catalytic systems to improve yield, selectivity, and sustainability.

One approach involves the use of transition-metal catalysts. For example, a combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade to produce highly substituted 3(2H)-furanones. organic-chemistry.org Gold-catalyzed cyclizations of 2-oxo-3-butynoic esters have also proven effective for synthesizing substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

Green chemistry principles are also being integrated into furanone synthesis. An efficient method for producing 5-hydroxy-2(5H)-furanone utilizes a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst with dilute hydrogen peroxide as the oxidizing agent. rsc.orgresearchgate.net This process is notable for its high yield and environmentally friendly conditions. researchgate.net Electrocatalytic oxidation of renewable furfural (B47365) to 5-hydroxy-2(5H)-furanone (HFO) represents another sustainable approach, using water as the oxygen source and metal chalcogenides as electrocatalysts. rsc.org

Furthermore, domino reactions are being employed to create complex furanone structures in a single step. An unexpected domino reaction of α,β-acetylenic γ-hydroxy nitriles with arenecarboxylic acids yields 4-cyano-3(2H)-furanones. organic-chemistry.org The development of such multistep, one-pot syntheses is crucial for efficient and scalable production. acs.org

Integration of Artificial Intelligence and Machine Learning in Furanone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize furanone research by accelerating the discovery and design of new compounds with desired properties. These computational tools can analyze vast datasets to identify patterns and predict the bioactivity and physicochemical properties of novel furanone derivatives.

For instance, ML models can be trained to predict the antimicrobial or anticancer activity of furanone compounds based on their molecular structures. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

AI can also be employed to elucidate the mechanism of action of furanone derivatives. By analyzing complex biological data, AI algorithms can help identify the molecular targets and signaling pathways affected by these compounds. This is particularly relevant for understanding the quorum-sensing inhibitory effects of furanones, where they are thought to act as antagonists for receptors like LasR and RhlR in Pseudomonas aeruginosa. nih.govnih.gov

Advanced Integrated Computational and Experimental Methodologies for Mechanism Elucidation

Combining computational modeling with experimental validation provides a powerful approach to understanding the intricate mechanisms underlying the synthesis and bioactivity of furanone compounds.

Computational chemistry, including density functional theory (DFT) studies, can be used to explore the electronic properties and reactivity of furanone derivatives. ajchem-b.com These calculations can provide insights into parameters such as total energy, molecular orbital energy levels, and hardness, helping to predict the stability and reactivity of different structural modifications. ajchem-b.com For example, computational studies have suggested that 2-(5-Phenyl)-furanone exhibits better reactivity and antioxidative properties compared to other derivatives. ajchem-b.com

Molecular docking and molecular dynamics simulations are particularly valuable for investigating the interactions between furanone compounds and their biological targets. nih.gov These methods can predict the binding conformations and energies of furanones with proteins, such as the quorum-sensing receptors in bacteria. nih.gov Such computational insights, when combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, can provide a detailed picture of the mechanism of action at the molecular level. researchgate.net

Scalable and Sustainable Production Methods for Industrial and Academic Applications

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of scalable and sustainable manufacturing processes for furanone compounds. This is a critical step for realizing the therapeutic and commercial potential of these molecules.

A key focus is the utilization of renewable feedstocks. Biomass-derived compounds, such as furfural, are attractive starting materials for the synthesis of furanones. researchgate.netrsc.orgmdpi.comfrontiersin.org The development of efficient catalytic pathways to convert biomass into furanic platform chemicals is an active area of research. mdpi.comfrontiersin.org

Green chemistry principles are paramount in designing sustainable production methods. This includes the use of environmentally benign solvents, such as water, and catalysts that can be easily recovered and reused. rsc.orgacs.orgfrontiersin.org For example, the synthesis of 5-hydroxy-2(5H)-furanone using a titanium silicate molecular sieve catalyst is a step towards a greener production process. rsc.orgresearchgate.net Furthermore, methods like Pulsed Ultrasound-Assisted Extraction (PUAE) are being explored as sustainable alternatives for extracting bioactive compounds from natural sources. mdpi.com

Investigation of Unconventional Biological Targets and Modes of Action for Furanone Compounds

While the antimicrobial and anticancer activities of furanones are well-documented, there is growing interest in exploring unconventional biological targets and novel mechanisms of action. This research could lead to the discovery of new therapeutic applications for this class of compounds.

One promising area is the inhibition of quorum sensing (QS) in bacteria. Furanones, being structural analogs of bacterial signaling molecules called autoinducers, can interfere with cell-to-cell communication, thereby disrupting processes like biofilm formation and virulence factor production. nih.govnih.govnih.govresearchgate.net Studies have shown that some furanone derivatives can inhibit QS in both Gram-negative and Gram-positive bacteria. nih.gov The elucidation of their precise molecular targets within the QS circuitry remains an active area of investigation. nih.gov

Beyond QS inhibition, researchers are exploring other potential targets. For example, some furanone derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting their potential as anti-inflammatory agents. tandfonline.com The identification of new biological targets will be crucial for expanding the therapeutic utility of furanone compounds. nih.gov

Multidisciplinary Research Bridging Organic Chemistry, Structural Biology, and Materials Science for Furanone Applications

The future of furanone research lies in a multidisciplinary approach that integrates expertise from organic chemistry, structural biology, and materials science. This collaborative effort will be essential for developing novel furanone-based materials and technologies.

Organic chemists will continue to play a vital role in synthesizing novel furanone derivatives with tailored properties. organic-chemistry.orgresearchgate.net Structural biologists, using techniques like X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the interactions between furanones and their biological targets. This information is invaluable for the rational design of more potent and selective inhibitors.

Materials scientists can leverage the unique properties of furanones to create new materials with advanced functionalities. For example, furanone derivatives could be incorporated into polymers or coatings to create surfaces with antimicrobial or antifouling properties. The development of furanone-based surfactants is another area of interest. researchgate.net By combining the synthetic versatility of furanones with a deep understanding of their biological interactions and material properties, researchers can unlock a wide range of applications, from new therapeutic agents to advanced functional materials.

Q & A

Q. What are the established synthetic protocols for 5-amino-3,4-dichlorofuran-2(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3,4,5-trichlorofuran-2(5H)-one with amines. For example, reacting 3,4,5-trichlorofuran-2(5H)-one with o-phenylenediamine in DMF in the presence of K₂CO₃ at room temperature yields 5-(2-aminophenylamino)-3,4-dichlorofuran-2(5H)-one with 90% efficiency after chromatographic purification (Petrol/EtOAc = 2:1) . Key variables include solvent polarity (DMF enhances nucleophilicity), stoichiometric ratios (e.g., 1:1.1 molar ratio of substrate to amine), and reaction time (15 min to 55 h depending on amine reactivity) .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodological Answer : Purity (>99%) is confirmed via HPLC or GC-MS, while structural characterization employs NMR (¹H/¹³C), FTIR, and HRMS. For example, ¹H NMR in CDCl₃ reveals distinct signals for the furanone ring (δ 5.2–6.1 ppm) and amino groups (δ 3.1–4.5 ppm). X-ray crystallography can resolve stereochemical ambiguities, as demonstrated for chiral analogs like 3-chloro-4-dimethylamino-5-[(1R,2S,5R)-menthyloxy]furan-2(5H)-one .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Storage at -20°C in anhydrous DMSO (100 mg/mL) prevents hydrolysis. For column chromatography, gradients of Petrol/EtOAc (2:1 to 1:2) effectively separate derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, amino group derivatization) impact the biological activity of this compound?

- Methodological Answer : Introducing glycoconjugates or lipophilic alkoxy groups (e.g., allyl, menthyl) enhances cytotoxicity. For instance, 5-allyl-3,4-dichloro-2(5H)-furanone derivatives exhibit IC₅₀ values of 30–50 nM against MAC13/16 cancer lines due to increased membrane permeability. Activity correlates with Cl substitution at C3/C4 and electron-withdrawing effects stabilizing the enone system . SAR studies recommend prioritizing C5 modifications for optimizing target engagement .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitution reactions with this compound?

- Methodological Answer : Competing pathways, such as solvent participation or elimination-addition mechanisms, often lead to byproducts. For example, using DMF as a solvent can result in N,N-dimethylformamide adducts via Michael addition-elimination, as observed in the unintended synthesis of 3-chloro-4-N,N-dimethyl derivatives . Kinetic studies (e.g., time-resolved ¹H NMR) and computational modeling (DFT) help identify transition states and optimize selectivity .

Q. How can contradictory cytotoxicity data for this compound derivatives be resolved across different cell lines?

- Methodological Answer : Discrepancies arise from variations in cell membrane composition, metabolic activity, or assay protocols (e.g., MTT vs. ATP-based assays). Normalizing data using a reference compound (e.g., doxorubicin) and validating via orthogonal methods (e.g., clonogenic assays) improves reproducibility. For example, ester derivatives (e.g., 5g) show consistent low-µM activity in MAC13/16 lines but require ROS-scavenging controls to mitigate false positives .

Q. What crystallographic features of this compound derivatives influence their reactivity?

- Methodological Answer : X-ray diffraction reveals planar furanone rings (r.m.s. deviation <0.02 Å) and stereoelectronic effects from substituents. For example, Cl at C3/C4 induces torsional strain (C13–N1 bond angle ~5.2°), enhancing electrophilicity at C5. Hydrogen bonding (N–H⋯O) stabilizes crystal packing, which can be leveraged in co-crystallization screens for drug design .

Methodological Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.